Batefenterol

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a bronchodilato

Eigenschaften

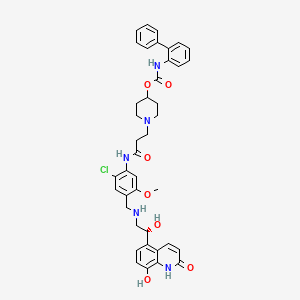

IUPAC Name |

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWYQGVSPQJGGB-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743461-65-6 | |

| Record name | Batefenterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batefenterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BATEFENTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Batefenterol: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule characterized as a Muscarinic Antagonist and β₂-Adrenoceptor Agonist (MABA).[1][2] This dual pharmacology allows for a complementary approach to bronchodilation in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation.[3] This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of this compound, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.

Receptor Binding Affinity

This compound exhibits high affinity for both human muscarinic M₂ and M₃ receptors, where it acts as an antagonist, and the human β₂-adrenoceptor, where it functions as an agonist.[1][2] The binding affinities have been determined through competitive radioligand binding studies using human recombinant receptors.

Quantitative Data Summary

The equilibrium dissociation constants (Ki) for this compound at its target receptors are summarized below. These values indicate the concentration of the drug required to occupy 50% of the receptors in vitro, with lower values signifying higher affinity.

| Receptor Target | Ligand | Ki (nM) | Species | Source |

| Muscarinic M₂ Receptor | This compound | 1.4 | Human | |

| Muscarinic M₃ Receptor | This compound | 1.3 | Human | |

| β₂-Adrenoceptor | This compound | 3.7 | Human |

Functional Potency

The functional activity of this compound has been assessed through various in vitro and in vivo assays. As a β₂-adrenoceptor agonist, its potency is demonstrated by its ability to stimulate cyclic AMP (cAMP) production. As a muscarinic antagonist, its efficacy is shown by its ability to relax smooth muscle tissue.

| Assay Type | Parameter | Value (nM) | Species/System | Source |

| β₂-Adrenoceptor Agonism (cAMP stimulation) | EC₅₀ | 0.29 | Human (recombinant) | |

| Muscarinic Antagonism (tracheal relaxation) | EC₅₀ | 50.2 | Guinea Pig (isolated trachea) | |

| β₂-Adrenoceptor Agonism (tracheal relaxation) | EC₅₀ | 24.6 | Guinea Pig (isolated trachea) | |

| Combined MABA Activity (tracheal relaxation) | EC₅₀ | 11 | Guinea Pig (isolated trachea) |

This compound demonstrates significant functional selectivity for the β₂-adrenoceptor over β₁- and β₃-adrenoceptors, with 440- and 320-fold selectivity, respectively.

Receptor Binding Kinetics

The association rate (k_on_) and dissociation rate (k_off_) of a ligand determine its receptor residence time, which can be a critical factor for the duration of action of inhaled respiratory therapies. Despite a thorough review of the available scientific literature, specific experimental data for the k_on_ and k_off_ rates of this compound at the M₂, M₃, and β₂-adrenoceptors are not publicly available. One study has noted that a clear relationship between receptor dissociation kinetics and the functional effects of this compound has not been demonstrated.

For context, the long duration of action of some inhaled drugs, such as the muscarinic antagonist tiotropium, has been attributed to a slow dissociation rate from their target receptors. The binding kinetics for other β₂-adrenoceptor agonists have been investigated, but these studies suggest that receptor kinetics may not be the primary determinant of their duration of action in a clinical setting.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's receptor binding and functional profile.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Protocol Details:

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing the human receptor of interest (M₂, M₃, or β₂) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) with protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final membrane pellet is resuspended in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

-

Assay Incubation:

-

In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-dihydroalprenolol for β₂-adrenoceptors) and varying concentrations of unlabeled this compound.

-

The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.

-

-

Detection and Analysis:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The IC₅₀ value is then converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the β₂-adrenoceptor, leading to an increase in intracellular cyclic AMP (cAMP).

Protocol Details:

-

Cell Preparation:

-

CHO-K1 cells stably expressing the human β₂-adrenoceptor are seeded into 96-well plates and cultured overnight.

-

-

Cell Stimulation:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound and incubated for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

The cells are lysed to release the intracellular cAMP.

-

The amount of cAMP is quantified using a commercially available detection kit, often based on a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

The signal is read on a compatible plate reader.

-

A dose-response curve is generated to determine the EC₅₀ value.

-

Calcium Mobilization Functional Assay

This assay is used to assess the muscarinic antagonist activity of this compound by measuring its ability to block agonist-induced increases in intracellular calcium via the M₃ receptor.

Protocol Details:

-

Cell Preparation and Dye Loading:

-

CHO-K1 cells stably expressing the human M₃ receptor are seeded in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will fluoresce upon binding to intracellular calcium.

-

-

Antagonist Treatment:

-

The cells are incubated with increasing concentrations of this compound for a defined period (e.g., 20 minutes) at 37°C.

-

-

Agonist Stimulation and Detection:

-

The cells are then stimulated with a fixed concentration (typically the EC₉₀) of a muscarinic agonist, such as oxotremorine.

-

The change in fluorescence, corresponding to the release of intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

-

The peak fluorescence response is measured, and the data are used to generate a concentration-response curve for this compound's inhibition of the agonist-induced signal, from which the IC₅₀ can be determined.

-

Signaling Pathways

This compound's dual pharmacology targets two distinct G protein-coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

β₂-Adrenoceptor Agonist Pathway

As an agonist, this compound activates the β₂-adrenoceptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade that leads to smooth muscle relaxation.

Muscarinic M₃ Receptor Antagonist Pathway

As an antagonist, this compound blocks the binding of acetylcholine (ACh) to the M₃ muscarinic receptor. The M₃ receptor is coupled to a Gq protein, and its activation normally leads to smooth muscle contraction. By blocking this pathway, this compound prevents bronchoconstriction.

Conclusion

This compound is a high-affinity ligand for human M₂, M₃, and β₂-adrenoceptors, with potent functional activity as both a muscarinic antagonist and a β₂-adrenoceptor agonist. This dual pharmacology, targeting key pathways in the regulation of airway smooth muscle tone, underscores its potential as a therapeutic agent for obstructive lung diseases. While detailed receptor binding kinetic data (k_on_ and k_off_) are not currently available in the public domain, the high affinity and potent functional activity of this compound have been well-characterized through a variety of in vitro and in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers in the field of respiratory drug discovery and development.

References

- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Randomized dose-finding study of this compound via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Batefenterol's Dual Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (GSK961081) is a novel inhaled bifunctional molecule designed for the treatment of chronic obstructive pulmonary disease (COPD). It combines a muscarinic receptor antagonist (M) and a β2-adrenoceptor agonist (BA) pharmacology in a single molecule, a class known as Muscarinic Antagonist and β2-Agonist (MABA). This dual mechanism of action targets the two key pathways of bronchoconstriction in COPD, offering the potential for enhanced bronchodilation compared to monotherapies. This technical guide provides an in-depth overview of the in vitro characterization of this compound's dual pharmacology, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Introduction to this compound's Dual Pharmacology

COPD is characterized by persistent airflow limitation that is usually progressive and associated with an enhanced chronic inflammatory response in the airways and the lung to noxious particles or gases. Bronchodilators are the cornerstone of symptomatic management. The two main classes of bronchodilators are β2-adrenoceptor agonists, which relax airway smooth muscle by increasing intracellular cyclic adenosine monophosphate (cAMP), and muscarinic receptor antagonists, which prevent acetylcholine-induced bronchoconstriction.

This compound was developed to simultaneously target both pathways. As a single molecule, it ensures the co-delivery of both pharmacologies to the same site of action in the airways. This approach is expected to provide synergistic or additive effects on bronchodilation, leading to improved lung function in patients with COPD.[1][2] This document will detail the in vitro studies that have defined the dual pharmacological profile of this compound.

Quantitative Pharmacological Data

The dual pharmacology of this compound has been quantified through a series of in vitro assays to determine its binding affinity and functional potency at the target receptors.

Receptor Binding Affinity

The binding affinity of this compound for human muscarinic M2 and M3 receptors and the human β2-adrenoceptor was determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Target | Ki (nM) | Reference |

| Human M2 Muscarinic Receptor | 1.4 | [3][4] |

| Human M3 Muscarinic Receptor | 1.3 | [3] |

| Human β2-Adrenoceptor | 3.7 |

These data demonstrate that this compound is a high-affinity ligand for both the muscarinic M3 receptor, the primary target for anticholinergic bronchodilators, and the β2-adrenoceptor. It also shows high affinity for the M2 receptor, which is involved in regulating acetylcholine release.

Functional Activity

The functional activity of this compound was assessed in isolated tissue preparations to measure its ability to both antagonize muscarinic receptor-mediated contraction and induce β2-adrenoceptor-mediated relaxation of airway smooth muscle. The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half of the maximal response.

Table 2: this compound Functional Activity in Guinea Pig Isolated Trachea

| Pharmacological Action | EC50 (nM) | Reference |

| M3 Receptor Antagonism | 50 | |

| β2-Adrenoceptor Agonism | 25 | |

| Combined MABA Effect | 10 |

In guinea pig trachea, this compound demonstrated potent functional activity as both a muscarinic antagonist and a β2-agonist. The combined effect of both pharmacologies resulted in a more potent relaxation of the airway smooth muscle than either activity alone, highlighting the synergistic potential of this dual-pharmacology molecule.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the dual pharmacology of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human M2, M3, and β2 receptors.

General Protocol:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells recombinantly expressing the human M2, M3, or β2 receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors, or [3H]-CGP-12177 for β2 receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Functional Assays

Objective: To determine the functional potency (EC50) of this compound as a muscarinic receptor antagonist.

Protocol:

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the tracheas are excised and placed in cold Krebs-Henseleit (KH) buffer.

-

The trachea is cut into rings, and the rings are mounted in organ baths containing KH buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

The tracheal rings are connected to isometric force transducers to measure changes in muscle tension.

-

-

Antagonism Assay:

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated to establish a baseline contractile response.

-

The tissues are then washed and incubated with a specific concentration of this compound for a predetermined time.

-

A second cumulative concentration-response curve to the muscarinic agonist is then performed in the presence of this compound.

-

This process is repeated with several concentrations of this compound.

-

-

Data Analysis:

-

The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value, which is a measure of the antagonist's potency. The EC50 for antagonism can also be determined from these data.

-

Objective: To determine the functional potency (EC50) of this compound as a β2-adrenoceptor agonist by measuring its ability to stimulate intracellular cAMP production.

Protocol:

-

Cell Culture:

-

Cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

-

cAMP Measurement:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

-

Increasing concentrations of this compound are added to the cells and incubated for a specific time.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

A concentration-response curve is generated by plotting the cAMP concentration against the log concentration of this compound.

-

The EC50 value is determined from this curve using non-linear regression.

-

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound's dual pharmacology is achieved by interacting with two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

Caption: Signaling pathways of M3 receptor antagonism and β2-adrenoceptor agonism.

Experimental Workflow

The in vitro characterization of a dual-pharmacology compound like this compound follows a structured workflow to comprehensively assess its activity at both targets.

References

- 1. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized dose-finding study of this compound via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Batefenterol (GSK961081): A Bifunctional Muscarinic Antagonist and β2-Adrenoceptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Batefenterol (GSK961081) is a novel, first-in-class inhaled bifunctional molecule designed for the treatment of chronic obstructive pulmonary disease (COPD). It uniquely combines muscarinic receptor antagonist (MA) and β2-adrenoceptor agonist (BA) properties within a single molecule. This dual pharmacology is intended to maximize bronchodilation by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings, and detailing the experimental methodologies used in its characterization.

Introduction

Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation. The cornerstone of pharmacological management for COPD involves the use of inhaled bronchodilators, primarily long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenoceptor agonists (LABAs). The combination of these two classes of drugs has been shown to provide superior bronchodilation compared to monotherapy. This compound represents a significant advancement in this therapeutic strategy by delivering both pharmacological actions in a single molecule, ensuring co-localization at the site of action and potentially enhancing synergistic effects.

Mechanism of Action

This compound functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.

-

Muscarinic Antagonism: this compound exhibits high affinity for and antagonizes M2 and M3 muscarinic acetylcholine receptors.[1][2][3] In the airways, acetylcholine is a primary bronchoconstrictor, acting on M3 receptors on smooth muscle cells. By blocking these receptors, this compound inhibits acetylcholine-induced bronchoconstriction.

-

β2-Adrenoceptor Agonism: this compound is a potent agonist of the β2-adrenoceptor.[1][2] Activation of β2-adrenoceptors on airway smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and bronchodilation.

The combination of these two mechanisms in a single molecule is designed to provide potent and sustained bronchodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Species | Ki (nM) | Reference |

| hM2 | Human | 1.4 | |

| hM3 | Human | 1.3 | |

| hβ2 | Human | 3.7 |

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: In Vitro Functional Potency

| Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| β2-adrenoceptor agonism | Human recombinant | EC50 (cAMP stimulation) | 0.29 | |

| M3 antagonism | Guinea pig isolated trachea | EC50 | 50.2 | |

| β2 agonism | Guinea pig isolated trachea | EC50 | 24.6 | |

| Combined MABA effect | Guinea pig isolated trachea | EC50 | 11 |

EC50: Half-maximal effective concentration, a measure of potency.

Table 3: In Vivo Bronchoprotective Effects in Guinea Pigs

| Mechanism | ED50 (μg/mL) | Reference |

| Muscarinic Antagonist (MA) | 33.9 | |

| β2 Agonist (BA) | 14.1 | |

| Combined MABA | 6.4 |

ED50: Half-maximal effective dose.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The dual mechanism of action of this compound targets two distinct signaling pathways in airway smooth muscle cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Batefenterol's Impact on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both muscarinic antagonist and β2-adrenergic receptor agonist activities. Its action as a β2-adrenoceptor agonist leads to the stimulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in bronchodilation. This technical guide provides an in-depth overview of this compound's effect on intracellular cAMP, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

This compound is a potent agonist of the human β2-adrenoceptor, effectively stimulating the production of intracellular cAMP. The following table summarizes the key quantitative data from in vitro pharmacological studies.

| Parameter | This compound (GSK961081) | Salmeterol | Formoterol | Albuterol | Isoproterenol (Reference) |

| EC50 (nM) | 0.29 | ~3 | ~0.5 | ~19 | Not Reported |

| Intrinsic Activity (IA) | 0.8 | 0.35 | >1.0 | 0.40 | 1.0 |

EC50 (Half maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal possible effect. A lower EC50 indicates higher potency. Intrinsic Activity (IA) is a measure of the maximal effect of an agonist in comparison to a reference full agonist (Isoproterenol). An IA of 1.0 indicates a full agonist, while a value less than 1.0 indicates a partial agonist.

The data indicates that this compound is a highly potent β2-adrenoceptor agonist, with an EC50 value of 0.29 nM for the stimulation of cAMP levels.[1] Its intrinsic activity of 0.8 suggests it is a high-efficacy partial agonist.[1]

Signaling Pathway

The mechanism by which this compound elevates intracellular cAMP levels is through the canonical β2-adrenergic receptor signaling pathway. This Gs-protein coupled receptor (GPCR) pathway is a cornerstone of sympathetic nervous system function in various tissues, including airway smooth muscle.

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to cellular responses such as smooth muscle relaxation in the airways.

Experimental Protocols

The following section details a representative protocol for measuring intracellular cAMP levels in response to this compound stimulation, based on common methodologies used in the field. This protocol is adaptable for various cell lines and assay formats (e.g., 96-well or 384-well plates).

Materials

-

Cell Line: Human bronchial epithelial cells (BEAS-2B) or Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

Test Compound: this compound (GSK961081) stock solution in DMSO.

-

cAMP Assay Kit: A commercially available kit, such as a cAMP-Glo™ Assay (Promega), HTRF® cAMP Assay (Cisbio), or AlphaScreen® cAMP Assay (PerkinElmer).

-

Plate Reader: A luminometer or a plate reader compatible with the chosen assay kit's detection technology (e.g., luminescence, time-resolved fluorescence, or AlphaScreen signal).

Experimental Workflow

The general workflow for a cell-based cAMP assay involves cell preparation, agonist stimulation, cell lysis, and signal detection.

Detailed Procedure (using a Luminescence-based Assay as an example)

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX). The final concentrations should typically range from 1 pM to 10 µM.

-

-

Agonist Stimulation:

-

Carefully remove the cell culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with IBMX and DMSO) and a positive control (e.g., 10 µM isoproterenol or forskolin).

-

Incubate the plate at room temperature or 37°C for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Following the manufacturer's instructions for the cAMP assay kit, add the lysis buffer to each well to stop the reaction and release the intracellular cAMP.

-

Add the detection solution containing the components for the enzymatic reaction that generates a luminescent signal in proportion to the cAMP concentration.

-

-

Signal Measurement:

-

Incubate the plate for the time specified in the kit protocol (e.g., 20 minutes at room temperature).

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The raw luminescence data is typically inversely proportional to the amount of cAMP produced.

-

Generate a standard curve using known concentrations of cAMP provided in the assay kit.

-

Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax (maximal effect) values.

-

Conclusion

This compound is a potent β2-adrenergic receptor agonist that effectively increases intracellular cAMP levels. The quantitative data and the well-established signaling pathway provide a clear understanding of its mechanism of action at the cellular level. The provided experimental protocol offers a robust framework for researchers to investigate the effects of this compound and other β2-agonists on cAMP signaling in a laboratory setting. This information is critical for the ongoing research and development of novel therapeutics for respiratory diseases.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Batefenterol Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both potent muscarinic receptor antagonist and β2-adrenoceptor agonist activity.[1][2] This dual pharmacology makes it a promising therapeutic agent for chronic obstructive pulmonary disease (COPD), as it targets two key pathways involved in bronchoconstriction. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, with a focus on its β2-adrenergic agonist properties. We will delve into the canonical Gs-cAMP-PKA pathway, explore potential alternative signaling cascades involving β-arrestin, and discuss the clinically relevant crosstalk with muscarinic signaling pathways. This document is intended to serve as a detailed resource for researchers and drug development professionals working on this compound and other dual-pharmacology respiratory therapeutics.

Introduction to this compound's Dual Pharmacology

This compound is a single molecule designed to simultaneously inhibit acetylcholine-induced bronchoconstriction through muscarinic receptor antagonism and promote bronchodilation through β2-adrenoceptor agonism.[1][2] This combined approach offers the potential for enhanced efficacy compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA). Understanding the intricate downstream signaling events triggered by this compound is crucial for optimizing its therapeutic application and predicting its pharmacological profile.

This compound's Affinity for Target Receptors

The initial step in this compound's mechanism of action is its binding to β2-adrenoceptors and muscarinic receptors. The binding affinity, often expressed as the inhibition constant (Ki), provides a quantitative measure of the drug's potency at these receptors.

| Target Receptor | Ligand | Ki (nM) |

| Human β2-adrenoceptor | This compound | 3.7 |

| Human M2 Muscarinic Receptor | This compound | 1.4 |

| Human M3 Muscarinic Receptor | This compound | 1.3 |

Table 1: Binding Affinities of this compound for Human β2-Adrenergic and Muscarinic Receptors.

The Canonical Gs-cAMP-PKA Signaling Pathway

Activation of the β2-adrenergic receptor by this compound primarily triggers the canonical Gs protein-coupled receptor (GPCR) signaling cascade. This pathway is central to the bronchodilatory effects of all β2-agonists.

Gs Protein Activation

Upon binding of this compound to the β2-adrenergic receptor, a conformational change in the receptor promotes its interaction with the heterotrimeric Gs protein. This leads to the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs), causing its dissociation from the βγ-subunits.

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

Protein Kinase A (PKA) Activation

cAMP subsequently binds to the regulatory subunits of protein kinase A (PKA), leading to the release and activation of the catalytic subunits. These active catalytic subunits of PKA then phosphorylate various downstream cellular substrates, ultimately leading to a physiological response.

Induction of Bronchodilation

In airway smooth muscle cells, PKA phosphorylation of key proteins such as myosin light chain kinase (MLCK) and phospholamban leads to a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile machinery to calcium. These events collectively result in smooth muscle relaxation and bronchodilation.

Potential for β-Arrestin-Mediated Signaling

While the Gs-cAMP-PKA pathway is the primary mechanism for β2-agonist-induced bronchodilation, β2-adrenergic receptors can also signal through a G protein-independent pathway involving β-arrestins.

Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the β2-adrenergic receptor, where they phosphorylate the receptor's intracellular domains. This phosphorylation creates a binding site for β-arrestins. The binding of β-arrestin to the receptor can lead to two main outcomes:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of the receptor to Gs protein, leading to a termination of Gs-mediated signaling (desensitization). It also promotes the internalization of the receptor from the cell surface, further reducing the cell's responsiveness to the agonist.

-

G Protein-Independent Signaling: β-arrestin can act as a scaffold protein, recruiting and activating other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). This can lead to diverse cellular responses, including gene expression changes and cell proliferation.

The extent to which this compound engages the β-arrestin pathway, and whether it exhibits any "biased agonism" (preferential activation of either the Gs or β-arrestin pathway), is an area of active research and will be critical in fully understanding its long-term efficacy and potential side effects.

Crosstalk with Muscarinic Signaling Pathways

Given this compound's dual nature as a muscarinic antagonist and a β2-agonist, the interplay between these two signaling systems within the same airway smooth muscle cell is of significant interest.

In airway smooth muscle cells, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors, which couple to Gq proteins. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

The simultaneous action of this compound can be viewed as a two-pronged attack on bronchoconstriction:

-

Direct Bronchodilation: The β2-agonist component of this compound directly promotes relaxation via the cAMP-PKA pathway.

-

Inhibition of Bronchoconstriction: The muscarinic antagonist component blocks the binding of acetylcholine to M3 receptors, thereby preventing the signaling cascade that leads to calcium release and contraction.

Furthermore, there is evidence of direct crosstalk between these two pathways:

-

Heterologous Desensitization: Activation of M3 receptors can lead to the activation of protein kinase C (PKC), which can then phosphorylate and desensitize the β2-adrenergic receptor, a process known as heterologous desensitization.[3] By blocking M3 receptors, this compound may prevent this desensitization, thus preserving the efficacy of its β2-agonist activity.

-

Functional Antagonism: The increase in cAMP levels induced by β2-agonists can inhibit several steps in the muscarinic signaling pathway, including IP3-induced calcium release. This is a key mechanism of functional antagonism, where the effects of a contractile agonist are opposed by a relaxant agonist.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the downstream signaling of β2-adrenergic receptor agonists like this compound.

cAMP Accumulation Assay

This assay is fundamental for quantifying the functional consequence of β2-adrenoceptor activation.

Principle: This assay measures the amount of cAMP produced by cells in response to agonist stimulation. Competitive immunoassays are commonly used, where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Detailed Protocol (AlphaScreen-based):

-

Cell Culture: Culture human airway smooth muscle cells (or a suitable cell line expressing the β2-adrenergic receptor) in appropriate media and conditions until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 384-well white opaque microplate at an optimized density and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM) to prevent the degradation of cAMP.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference β2-agonist (e.g., isoproterenol) in the stimulation buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Add a lysis/detection buffer containing AlphaScreen acceptor beads conjugated to an anti-cAMP antibody and donor beads conjugated to streptavidin, along with a biotinylated cAMP tracer.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-4 hours) to allow for the competition reaction to reach equilibrium.

-

Signal Measurement: Read the plate on an AlphaScreen-compatible microplate reader.

-

Data Analysis: Generate dose-response curves and calculate EC50 and Emax values using a suitable software package.

Protein Kinase A (PKA) Activity Assay

This assay directly measures the activity of PKA, a key downstream effector of cAMP.

Principle: This assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific PKA substrate peptide by the catalytic subunit of PKA. The amount of incorporated radioactivity is proportional to PKA activity.

Detailed Protocol (Radioactive Kinase Assay):

-

Cell Lysate Preparation: Treat cells with this compound for various times. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, a specific PKA substrate peptide (e.g., Kemptide), and a reaction buffer containing MgCl2 and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81).

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the PKA activity based on the incorporated radioactivity, normalized to the protein concentration of the cell lysate.

Alternative Non-Radioactive PKA Activity Assays: ELISA-based kits are also commercially available. These typically involve an antibody that specifically recognizes the phosphorylated PKA substrate.

β-Arrestin Recruitment Assay

This assay is used to determine if a ligand promotes the interaction of β-arrestin with the activated receptor.

Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In EFC, the receptor is fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin is fused to the other. Upon agonist-induced interaction, the fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal.

Detailed Protocol (Enzyme Fragment Complementation):

-

Cell Line: Use a cell line stably co-expressing the β2-adrenergic receptor fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

-

Cell Plating: Seed the cells into a suitable microplate.

-

Compound Addition: Add serial dilutions of this compound or a reference agonist.

-

Incubation: Incubate for a time sufficient to allow for receptor-β-arrestin interaction (e.g., 60-90 minutes).

-

Substrate Addition: Add the chemiluminescent substrate for the reconstituted enzyme.

-

Signal Measurement: Measure the luminescence signal using a microplate reader.

-

Data Analysis: Generate dose-response curves to determine the potency and efficacy of this compound in recruiting β-arrestin.

Conclusion

This compound's dual pharmacology presents a compelling strategy for the treatment of COPD. Its primary bronchodilatory effect is mediated through the well-established Gs-cAMP-PKA signaling pathway, initiated by its agonist activity at the β2-adrenergic receptor. The potential for this compound to engage β-arrestin-mediated pathways and the intricate crosstalk with its muscarinic antagonist activity are key areas for ongoing research. A thorough understanding of these downstream signaling events, supported by robust experimental data, is essential for the continued development and optimal clinical application of this compound and the next generation of multifunctional respiratory therapeutics.

References

- 1. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized dose-finding study of this compound via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross talk between m3-muscarinic and beta(2)-adrenergic receptors at the level of receptor phosphorylation and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Batefenterol: An In-Depth Technical Guide to Gs Protein vs. β-Arrestin Signaling Bias

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (formerly GSK961081) is a bifunctional molecule possessing both muscarinic antagonist and β2-adrenergic receptor agonist properties, developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a β2-agonist, its therapeutic effect of bronchodilation is primarily mediated through the activation of the Gs protein signaling pathway. However, like other G protein-coupled receptor (GPCR) ligands, this compound has the potential to exhibit biased agonism, differentially activating the Gs protein pathway versus the β-arrestin pathway. This technical guide provides a comprehensive overview of the core concepts of Gs protein and β-arrestin signaling, the principles of biased agonism, and the experimental methodologies used to characterize such phenomena. While specific quantitative data on the signaling bias of this compound is not publicly available following the discontinuation of its development, this document serves as a detailed framework for understanding how such a molecule would be pharmacologically profiled.[3]

Introduction to β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor (β2AR) is a prototypical GPCR. Its activation by an agonist like the active moiety of this compound initiates two major intracellular signaling cascades: the canonical Gs protein pathway and the β-arrestin pathway.

-

Gs Protein Pathway: This pathway is responsible for the desired therapeutic effect of bronchodilation.[4] Upon agonist binding, the β2AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets in airway smooth muscle cells, leading to muscle relaxation and bronchodilation.

-

β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment uncouples the receptor from Gs, dampening the signaling cascade. Furthermore, β-arrestin acts as a scaffold for various proteins, initiating distinct signaling events and promoting receptor internalization via clathrin-coated pits.

The Concept of Biased Agonism

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. A "Gs-biased" β2-agonist would predominantly activate the Gs pathway, leading to sustained bronchodilation with potentially reduced receptor desensitization and internalization. Conversely, a "β-arrestin-biased" agonist would favor the β-arrestin pathway. The degree of bias is a critical pharmacological parameter that can influence a drug's therapeutic profile and potential for tachyphylaxis.

Quantitative Assessment of Signaling Bias

A quantitative understanding of a compound's signaling bias is crucial for drug development. However, it is important to note that publicly available preclinical studies detailing the specific EC50 and Emax values for this compound's activity on both Gs and β-arrestin pathways are lacking. The data presented in clinical trials focuses on clinical endpoints such as improvements in forced expiratory volume in 1 second (FEV1) and overall safety, not on the molecular signaling bias.

Table 1: Illustrative Data Structure for Quantifying Signaling Bias of a β2-Agonist

| Pathway | Assay Type | Parameter | Reference Agonist (e.g., Isoproterenol) | Test Compound (e.g., this compound) |

| Gs Protein Signaling | cAMP Accumulation | EC50 (nM) | Value | Hypothetical Value |

| Emax (% of Ref) | 100% | Hypothetical Value | ||

| β-Arrestin Signaling | β-Arrestin Recruitment | EC50 (nM) | Value | Hypothetical Value |

| Emax (% of Ref) | 100% | Hypothetical Value |

Note: This table is a template. Specific quantitative data for this compound is not available in the public domain.

Experimental Protocols for Assessing Signaling Bias

To characterize the signaling bias of a β2-agonist like this compound, a series of in vitro cellular assays are employed. Below are detailed methodologies for key experiments.

Gs Protein Activation: cAMP Accumulation Assay

This assay quantifies the production of the second messenger cAMP following receptor activation.

Principle: Activation of the Gs pathway leads to an increase in intracellular cAMP. This can be measured using various methods, including competitive immunoassays or resonance energy transfer (BRET/FRET)-based biosensors.

Detailed Methodology (Example using a LANCE Ultra cAMP TR-FRET Assay):

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 384-well white opaque microplates and grown to 80-90% confluency.

-

Compound Preparation: this compound and a reference agonist (e.g., isoproterenol) are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to generate a range of concentrations.

-

Assay Procedure:

-

The cell culture medium is removed, and cells are washed with assay buffer.

-

Cells are then incubated with the diluted compounds in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) for a specified time (e.g., 30 minutes) at 37°C.

-

Following stimulation, cells are lysed, and the TR-FRET detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) are added.

-

The plate is incubated in the dark for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

The plate is read on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

The ratio of the two emission signals is calculated, which is inversely proportional to the amount of cAMP produced.

-

Data is normalized to the response of the reference agonist and plotted as a concentration-response curve to determine EC50 and Emax values using a non-linear regression model.

-

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated receptor.

Principle: Several technologies can be used, with Enzyme Fragment Complementation (EFC) and Bioluminescence Resonance Energy Transfer (BRET) being common. The PathHunter assay (EFC) is a widely used platform.

Detailed Methodology (Example using DiscoverX PathHunter® β-Arrestin Assay):

-

Cell Line: A cell line (e.g., U2OS or CHO-K1) is used that has been engineered to co-express the β2AR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Cells are seeded into 384-well white opaque microplates and cultured overnight.

-

Compound Addition: Serial dilutions of this compound and a reference agonist are prepared and added to the cells. The plate is then incubated for a defined period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection:

-

The PathHunter detection reagent cocktail, containing the enzyme substrate, is added to all wells.

-

The plate is incubated at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Chemiluminescence is measured using a standard plate reader.

-

The resulting signal is directly proportional to the extent of β-arrestin recruitment.

-

Concentration-response curves are generated to calculate EC50 and Emax values.

-

Visualizing Signaling Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Logic

Caption: this compound Gs Protein Signaling Pathway.

Caption: this compound β-Arrestin Recruitment Pathway.

References

- 1. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (this compound), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound - Innoviva - AdisInsight [adisinsight.springer.com]

- 4. "Identification of a β-Arrestin-Biased Negative Allosteric Modulator fo" by Michael Ippolito, Francesco De Pascali et al. [jdc.jefferson.edu]

Preclinical Pharmacokinetics and Metabolism of Batefenterol: A Review of Publicly Available Data

Batefenterol, a molecule under development for the treatment of chronic obstructive pulmonary disease (COPD), has undergone extensive clinical evaluation. Human studies have provided insights into its pharmacokinetic profile following inhalation, intravenous, and oral administration. For instance, it has been reported that this compound exhibits low systemic bioavailability after inhaled and oral administration in humans, with high fecal and low urinary excretion.[1] One study noted that a low inhaled bioavailability was anticipated based on preclinical studies, but the specific data from these studies were not provided.

A study characterizing the pharmacological properties of GSK961081 in guinea pigs offered valuable pharmacodynamic insights, demonstrating potent and long-lasting bronchoprotective effects.[2] However, this publication did not include quantitative pharmacokinetic data such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), or elimination half-life in this species. Furthermore, details regarding the metabolic fate of this compound in guinea pigs or other preclinical species were not described.

The absence of publicly available, in-depth preclinical ADME data presents a significant challenge in constructing a comprehensive technical guide as requested. Such a guide would typically rely on data from various animal models (e.g., rodents and non-rodents) to understand the compound's disposition and metabolic pathways before human trials. This information is crucial for researchers, scientists, and drug development professionals to fully evaluate the compound's preclinical profile.

Challenges in Data Compilation

A thorough search of scientific databases and public records did not yield any documents containing the specific preclinical pharmacokinetic parameters or detailed metabolism studies for this compound in animal models. This includes searches for raw data, summary reports, or publications detailing the following:

-

Quantitative Pharmacokinetic Data: No tables summarizing Cmax, Tmax, AUC, half-life, and bioavailability in species such as rats, dogs, or guinea pigs were found.

-

Detailed Experimental Protocols: Methodologies for preclinical in vivo studies, including animal strains, dosing regimens, bioanalytical methods, and sample collection procedures, are not publicly documented.

-

Metabolism Data: Information on the metabolic pathways of this compound in preclinical species, including the identification of major metabolites and the enzymes involved, is not available.

Visual Representations

Due to the lack of available data on experimental workflows and metabolic pathways from preclinical studies, it is not possible to generate the requested Graphviz diagrams. The creation of such visualizations is contingent on having a clear understanding of the experimental processes and the biotransformation of the molecule in preclinical models.

References

Batefenterol: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol is a novel bifunctional molecule under investigation for the treatment of chronic obstructive pulmonary disease (COPD). It combines a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist in a single molecule. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties, including solubility and stability in various solvents, is critical for formulation development, analytical method validation, and preclinical studies. This technical guide provides a summary of available information on the solubility and stability of this compound in common laboratory solvents, outlines detailed experimental protocols for determining these parameters, and presents the signaling pathways associated with its mechanism of action.

Physicochemical Properties of this compound

This compound's structure, possessing both hydrophilic and lipophilic moieties, suggests a variable solubility profile in different solvents. While comprehensive public data on its solubility in a wide range of organic solvents is limited, some information is available from formulation studies.

Solubility Data

Quantitative data on the solubility of this compound in common laboratory solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) is not extensively available in the public domain. However, some formulation-specific solubility information has been reported.

Table 1: Reported Solubility of this compound in Selected Solvent Systems

| Solvent System | Reported Solubility | Source |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.38 mM) | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.38 mM) | [1] |

| Water | Dissolved for in vitro studies in guinea pig trachea experiments | [1] |

It is important to note that the solubilities reported as "≥" indicate that the saturation point was not reached at that concentration, and the actual solubility is higher.

Stability Profile

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in laboratory solvents. These protocols are based on standard pharmaceutical analysis practices.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility method, a common technique to determine the saturation solubility of a compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound in various laboratory solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.) at a controlled temperature.

Materials:

-

This compound reference standard

-

Selected laboratory solvents (HPLC grade or equivalent)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the sediment.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original supernatant using the dilution factor.

-

Express the solubility in units such as mg/mL or moles/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

dot

Caption: Workflow for Equilibrium Solubility Determination.

Stability Study Protocol (Forced Degradation)

This protocol describes a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To assess the stability of this compound in a specific solvent under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound reference standard

-

Selected laboratory solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature.

-

Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3-30% H₂O₂. Keep the sample at room temperature.

-

Thermal Degradation: Keep a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a suitable HPLC-PDA or HPLC-MS method. The method should be capable of separating the parent drug from any degradation products.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

-

Determine the percentage of degradation.

-

Use the PDA detector to check for peak purity of the this compound peak.

-

Use the MS detector to obtain mass-to-charge ratios of the degradation products to aid in their identification.

-

dot

Caption: Workflow for a Forced Degradation Study.

Signaling Pathways

This compound exerts its therapeutic effect through a dual mechanism of action: antagonism of muscarinic acetylcholine receptors (M2 and M3) and agonism of β2-adrenoceptors.

Muscarinic Receptor Antagonism

This compound acts as an antagonist at M2 and M3 muscarinic receptors. In the airways, acetylcholine released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, leading to bronchoconstriction. By blocking these receptors, this compound prevents acetylcholine-induced bronchoconstriction. M2 receptors on presynaptic nerve terminals inhibit further acetylcholine release; antagonism of these receptors is a secondary action.

dot

Caption: this compound's Antagonism of the M3 Muscarinic Receptor Pathway.

β2-Adrenoceptor Agonism

As a β2-adrenoceptor agonist, this compound mimics the action of adrenaline and noradrenaline at these receptors on airway smooth muscle cells. Activation of β2-adrenoceptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in smooth muscle relaxation and bronchodilation.

dot

Caption: this compound's Agonism of the β2-Adrenergic Receptor Pathway.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound in laboratory solvents and provided detailed experimental protocols for researchers to generate more comprehensive data. The lack of extensive public data highlights the need for further investigation into the physicochemical properties of this promising drug candidate. The provided signaling pathway diagrams offer a visual representation of this compound's dual mechanism of action. It is anticipated that as this compound progresses through clinical development, more detailed information regarding its solubility and stability will become available.

References

The Discovery and Development of Batefenterol: A Dual-Pharmacology Approach to Bronchodilation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Batefenterol (GSK961081, TD-5959) is a pioneering investigational bifunctional molecule that combines muscarinic receptor antagonism and β2-adrenoceptor agonism within a single chemical entity. This unique approach, termed a muscarinic antagonist and β2-agonist (MABA), was designed to provide enhanced bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD) by targeting two key pathways in airway smooth muscle regulation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, and clinical evaluation. The document includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory medicine.

Introduction

The management of chronic obstructive pulmonary disease (COPD) primarily focuses on alleviating symptoms and preventing exacerbations through bronchodilation.[1] Combining bronchodilators with different mechanisms of action, such as long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs), has been shown to be more effective than monotherapy.[1] The development of this compound represents a novel strategy to deliver dual pharmacology from a single molecule, potentially offering a simplified and more effective treatment regimen. This guide chronicles the journey of this compound from its chemical synthesis to its evaluation in clinical trials.

Chemical Synthesis and Structure

This compound is chemically identified as (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.[2][3] The molecule was developed through a multi-step synthetic process.

Chemical Information

| Property | Value | Source |

| IUPAC Name | [1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | [3] |

| Molecular Formula | C40H42ClN5O7 | |

| Molecular Weight | 740.2 g/mol | |

| CAS Number | 743461-65-6 | |

| Synonyms | GSK961081, TD-5959 |

Synthetic Pathway

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection steps. A general overview of the synthetic scheme is presented below.

Detailed Synthetic Protocol:

The synthesis of this compound involves a convergent approach, with the preparation of three key intermediates that are subsequently combined.

Step 1: Synthesis of the Acrylamide Intermediate

-

Commercially available substituted anilines are reacted with acryloyl chloride in the presence of a base (e.g., NaHCO3) in a suitable solvent like dichloromethane (DCM) to yield the corresponding acrylamide derivative.

Step 2: Synthesis of the Biphenyl Carbamate Muscarinic Antagonist Moiety

-

This intermediate is prepared from commercially available starting materials in a multi-step process that involves the formation of a biphenyl carbamate structure attached to a piperidine ring.

Step 3: Synthesis of the Protected Carbostyril β2-Agonist Moiety

-

The β2-agonist component, a protected 8-hydroxy-2-oxo-1,2-dihydroquinoline derivative, is synthesized from commercially available precursors. The hydroxyl groups are protected with suitable protecting groups (e.g., silyl ethers) to prevent unwanted side reactions in subsequent steps.

Step 4: Coupling and Final Assembly

-

A 1,4-Michael addition reaction is performed between the biphenyl carbamate muscarinic antagonist moiety and the acrylamide intermediate.

-

The resulting ester is reduced to an alcohol using a reducing agent like lithium borohydride, followed by oxidation to the corresponding aldehyde.

-

Reductive amination is then carried out between the aldehyde and the protected carbostyril β2-agonist moiety.

-

Finally, the protecting groups on the β2-agonist moiety are removed to yield this compound.

Preclinical Pharmacology

This compound's unique pharmacological profile stems from its ability to act as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist.

Mechanism of Action

This compound exerts its bronchodilatory effects through two distinct signaling pathways in airway smooth muscle cells:

-

Muscarinic Receptor Antagonism: By blocking M3 muscarinic receptors, this compound prevents acetylcholine-induced bronchoconstriction. This leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

-

β2-Adrenoceptor Agonism: this compound stimulates β2-adrenoceptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and activation of protein kinase A (PKA). This cascade ultimately results in smooth muscle relaxation.

In Vitro Pharmacology

Binding Affinity:

The binding affinity of this compound to human muscarinic and β2-adrenergic receptors was determined using radioligand binding assays.

| Receptor | Radioligand | Ki (nM) | Source |

| hM2 | [3H]-N-methylscopolamine | 1.4 | |

| hM3 | [3H]-N-methylscopolamine | 1.3 | |

| hβ2 | [3H]-CGP12177 | 3.7 |

Functional Activity:

The functional activity of this compound was assessed in various in vitro assays.

| Assay | Parameter | Value | Source |

| hβ2-adrenoceptor agonism (cAMP stimulation) | EC50 (nM) | 0.29 | |

| Guinea pig tracheal ring relaxation (MABA effect) | EC50 (nM) | 11 | |

| Guinea pig tracheal ring relaxation (MA effect) | EC50 (nM) | 50.2 | |

| Guinea pig tracheal ring relaxation (BA effect) | EC50 (nM) | 24.6 |

Experimental Protocols

Radioligand Binding Assay:

-

Membrane Preparation: Membranes from CHO cells stably expressing human recombinant M2, M3, or β2 receptors were used.

-

Incubation: Membranes were incubated with a fixed concentration of the appropriate radioligand ([3H]-N-methylscopolamine for M2/M3, [3H]-CGP12177 for β2) and varying concentrations of this compound in assay buffer.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

cAMP Accumulation Assay:

-

Cell Culture: Human embryonic kidney (HEK293) cells expressing the human β2-adrenoceptor were used.

-

Stimulation: Cells were incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were measured using a commercially available cAMP assay kit.

-

Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.

Isolated Guinea Pig Trachea Experiment:

-

Tissue Preparation: Tracheal rings were isolated from male Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-